

An In-depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methoxypyridin-3-amine

Cat. No.: B034232

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

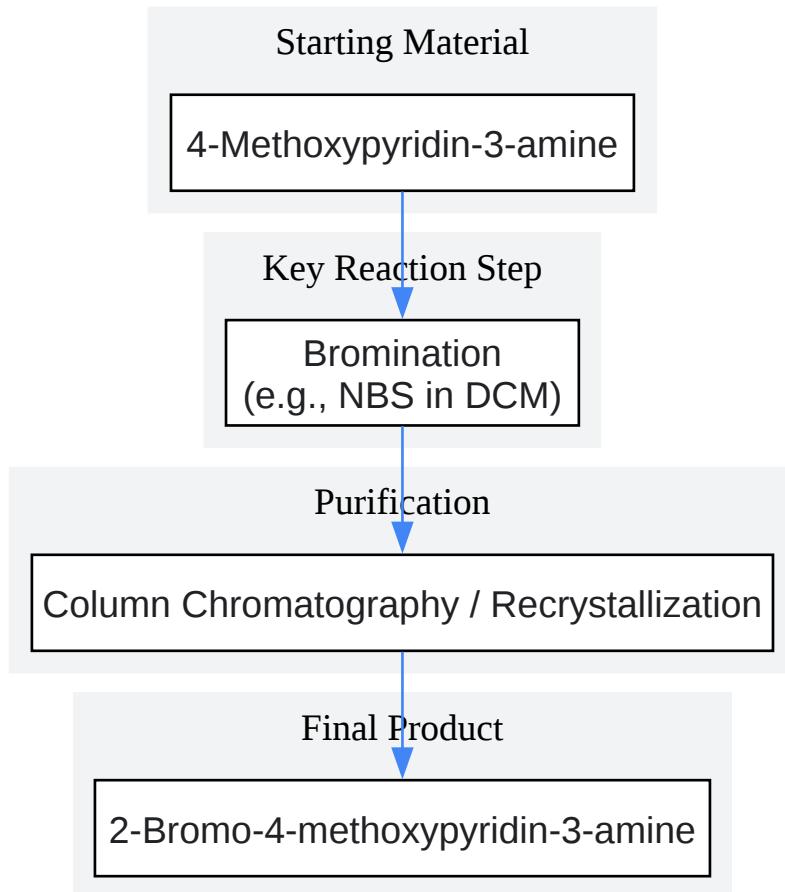
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis and analysis methodologies, and the prospective biological significance of **2-Bromo-4-methoxypyridin-3-amine** (CAS No. 109613-97-0). This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

2-Bromo-4-methoxypyridin-3-amine is a substituted pyridine derivative. While experimental data for some of its properties are not readily available in published literature, a combination of data from chemical suppliers and predictive models allows for a summary of its key characteristics.

Table 1: Physicochemical Properties of **2-Bromo-4-methoxypyridin-3-amine**

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂ O	--INVALID-LINK--[1]
Molecular Weight	203.04 g/mol	[Various Suppliers](--INVALID-LINK--; --INVALID-LINK----INVALID-LINK--)
CAS Number	109613-97-0	[Various Suppliers](--INVALID-LINK--; --INVALID-LINK--; --INVALID-LINK----INVALID-LINK--)
Predicted XlogP	1.2	--INVALID-LINK--[1]
Predicted pKa	3.81 ± 0.35	--INVALID-LINK--
Appearance	Not specified (likely a solid)	Inferred from related compounds
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
Storage Conditions	2-8°C, protected from light, stored under an inert gas	--INVALID-LINK--[2]


It is important to note that the XlogP and pKa values are predicted and should be confirmed through experimental analysis. The lack of publicly available experimental data on melting point, boiling point, and solubility highlights an area for further investigation.

Synthesis and Analytical Methodologies

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-4-methoxypyridin-3-amine** is not extensively documented, established methods for the synthesis of analogous substituted aminopyridines can be adapted. A plausible synthetic route could involve the bromination of a suitable 4-methoxypyridin-3-amine precursor or the amination of a dibrominated methoxypyridine.

Potential Synthetic Workflow

A generalized synthetic approach could start from a commercially available methoxyaminopyridine, followed by a regioselective bromination.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **2-Bromo-4-methoxypyridin-3-amine**.

Experimental Protocol: Bromination of an Aminopyridine Derivative (General)

This protocol is adapted from the synthesis of a similar compound, 3-bromo-2-methoxypyridin-4-amine, and may require optimization for the target molecule.[\[3\]](#)

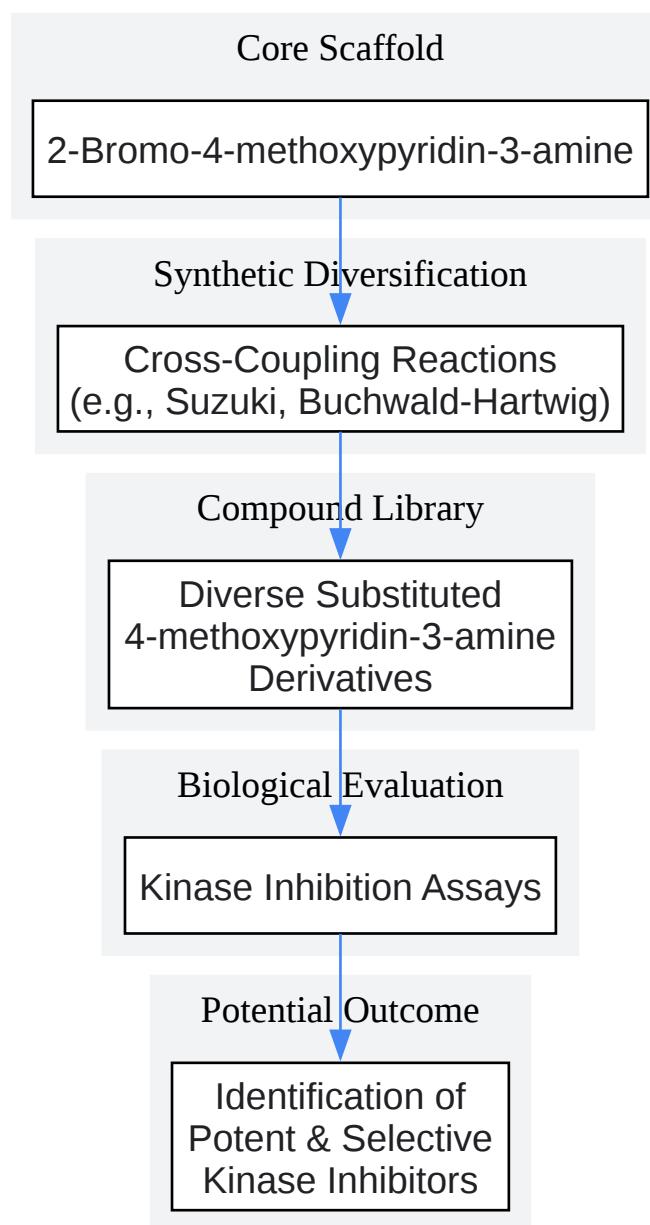
- Dissolution: Dissolve the starting material, 4-methoxypyridin-3-amine, in a suitable solvent such as dichloromethane (DCM) at 0°C.

- **Bromination:** Slowly add N-bromosuccinimide (NBS) to the solution. The reaction mixture may be warmed to room temperature or slightly above and stirred for a designated period.
- **Monitoring:** The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quenching:** Upon completion, the reaction is quenched, for example, by the addition of ice-cold water.
- **Extraction:** The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Washing and Drying:** The combined organic layers are washed with water and brine, then dried over an anhydrous salt like sodium sulfate.
- **Purification:** After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography on silica gel or by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of substituted pyridine derivatives.

General HPLC Conditions for Aminopyridine Analysis:


- **Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase:** A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape, is typical.
- **Detection:** UV detection at a wavelength around 254 nm is generally effective for these aromatic compounds. Mass spectrometry can be coupled with HPLC for definitive identification.

Potential Biological Significance and Applications in Drug Discovery

While there is no direct evidence of **2-Bromo-4-methoxypyridin-3-amine**'s involvement in specific signaling pathways, the substituted aminopyridine scaffold is of significant interest in medicinal chemistry.

Pyridine derivatives are known to be versatile scaffolds in the design of kinase inhibitors.^[4] Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of many kinases.

The bromine atom on the pyridine ring of **2-Bromo-4-methoxypyridin-3-amine** provides a handle for further chemical modifications through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the use of **2-Bromo-4-methoxypyridin-3-amine** in kinase inhibitor discovery.

The methoxy and amine groups also offer opportunities for modification and can influence the compound's solubility, metabolic stability, and interactions with biological targets. The development of novel PI3K/mTOR dual inhibitors has utilized similar methoxypyridine scaffolds.

[5] Furthermore, 2-aminopyridine-based compounds have been investigated as inhibitors for kinases such as MAP4K4.[6]

In conclusion, **2-Bromo-4-methoxypyridin-3-amine** represents a valuable, albeit under-characterized, building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitor development for oncology and other diseases. Further experimental investigation into its physicochemical properties and biological activities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-bromo-4-methoxypyridin-3-amine (C₆H₇BrN₂O) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromo-4-methoxypyridin-3-amine [myskinrecipes.com]
- 3. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034232#physicochemical-properties-of-2-bromo-4-methoxypyridin-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com